A2AR-agonist-1

概要

説明

準備方法

合成経路と反応条件: A2AR-agonist-1の合成は、通常、アデノシンとインドール誘導体の反応を伴います最後のステップは、ヒドロキシル基の脱保護を行い、目的の化合物を生成することです .

工業生産方法: this compoundの工業生産は、同様の合成経路に従いますが、より大規模に行われます。 このプロセスは、高収率と高純度を実現するために最適化されており、多くの場合、高速液体クロマトグラフィー(HPLC)や再結晶化などの高度な精製技術が用いられます .

化学反応の分析

反応の種類: A2AR-agonist-1は、以下を含むさまざまな化学反応を起こします。

酸化: インドール部分は、特定の条件下で酸化されて対応する酸化物を生成することができます。

還元: この化合物は、薬理学的特性を修飾するために還元することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。

還元: 水素化アルミニウムリチウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。

主な生成物: これらの反応から生成される主な生成物には、酸化誘導体、還元体、置換類似体があり、それぞれ異なる薬理学的プロファイルを持っています .

4. 科学研究への応用

This compoundは、幅広い科学研究への応用があります。

科学的研究の応用

Immunomodulation

Mechanism of Action : A2AR agonists are known to inhibit T-cell activation and proliferation. They achieve this by downregulating Notch1 signaling in CD8+ T-cells, which is crucial for T-cell activation and function. This inhibition leads to a decrease in pro-inflammatory cytokines such as IFN-γ and granzyme B, thereby exerting immunosuppressive effects.

Clinical Relevance : A study demonstrated that selective A2AR agonists could be beneficial in treating inflammatory diseases due to their ability to modulate immune responses effectively. This property makes them potential candidates for managing conditions like rheumatoid arthritis and other autoimmune disorders .

Neuroprotection

Role in Neurodegenerative Diseases : A2AR-agonist-1 has shown promise in protecting against neurodegeneration associated with diseases such as Parkinson's and Alzheimer's. Activation of A2AR can enhance neuronal survival and reduce neuroinflammation.

Case Studies : Research indicates that A2AR activation can mitigate the effects of excitotoxicity and oxidative stress in neuronal cells. For example, prolonged exposure to adenosine can lead to increased expression of neuroprotective factors, thereby improving outcomes in models of neurodegenerative diseases .

Metabolic Disorders

Obesity Treatment : Studies have indicated that A2AR agonists may play a role in managing obesity by suppressing food intake and promoting energy expenditure. The agonist CGS 21680 has been shown to influence adipose tissue metabolism positively .

Clinical Insights : In animal models, the administration of A2AR agonists resulted in reduced body weight and improved metabolic profiles, suggesting their potential utility in obesity management .

Cardiovascular Applications

Anti-Ischemic Effects : A2AR agonists have been explored for their cardioprotective properties during ischemic events. Activation of these receptors can enhance blood flow and reduce myocardial injury during acute coronary syndromes.

Research Findings : Clinical trials have indicated that A2AR stimulation can lead to improved outcomes in patients with heart conditions by promoting vasodilation and reducing inflammation .

Respiratory Conditions

COVID-19 Treatment Potential : Recent studies have investigated the use of A2AR agonists like regadenoson in treating COVID-19 patients. The results from a pilot study showed significant reductions in cytokine levels associated with the cytokine storm, a critical factor in severe COVID-19 cases .

作用機序

A2AR-agonist-1は、主に脳と免疫細胞に発現するGタンパク質共役受容体であるアデノシンA2A受容体に結合することで、その効果を発揮します . 結合すると、受容体を活性化し、アデニル酸シクラーゼの活性化と環状アデノシン一リン酸(cAMP)レベルの上昇につながります。 このカスケードは、炎症や神経保護に関与するものを含む、さまざまな下流シグナル伝達経路の調節につながります .

類似の化合物:

CGS21680: 神経保護特性が類似している、別の強力なA2A受容体アゴニスト.

ATL146e: 抗炎症効果で知られている、選択的なA2A受容体アゴニスト.

ATL313: 治療の可能性を持つ、経口活性型のA2A受容体アゴニスト.

This compoundの独自性: this compoundは、A2A受容体アゴニストと平衡型ヌクレオシドトランスポーター1アゴニストの両方としての二重活性を持つため、さまざまな研究用途に適した汎用性の高い化合物です .

類似化合物との比較

CGS21680: Another potent A2A receptor agonist with similar neuroprotective properties.

ATL146e: A selective A2A receptor agonist known for its anti-inflammatory effects.

ATL313: An orally active A2A receptor agonist with therapeutic potential.

Uniqueness of A2AR-agonist-1: this compound stands out due to its dual activity as both an A2A receptor agonist and an Equilibrative Nucleoside Transporter 1 agonist, making it a versatile compound for various research applications .

生物活性

Adenosine A2A receptor (A2AR) agonists, including A2AR-agonist-1, have garnered significant attention in biomedical research for their diverse biological activities, particularly in the fields of immunology, oncology, and neurology. This article provides an in-depth examination of the biological activity associated with this compound, supported by various studies and case reports.

Immune Modulation

A2AR stimulation has been shown to modulate immune responses significantly. Research indicates that A2AR activation inhibits T cell receptor (TCR)-induced Notch1 signaling in CD8+ T-cells, leading to reduced production of key cytokines such as IFN-γ and granzyme B. This suppression is mediated through increased intracellular cAMP levels and inhibition of ZAP70 phosphorylation, which are critical for T-cell activation . The findings suggest that selective A2AR agonists could be beneficial in treating inflammatory diseases by dampening excessive immune responses.

Inflammatory Response

In a clinical study involving COVID-19 patients, administration of regadenoson (an A2AR agonist) resulted in a notable reduction of pro-inflammatory cytokines and improved clinical outcomes. Specifically, it decreased D-dimer levels and reduced the activation of invariant natural killer T (iNKT) cells, indicating a potential therapeutic role for A2AR agonists in managing cytokine storms associated with severe viral infections .

Case Studies

Table 1: Summary of Clinical Findings with A2AR Agonists

Cancer Therapy

A2AR agonists have been implicated in cancer immunotherapy due to their ability to induce immunosuppression within tumor microenvironments. For instance, studies suggest that A2AR activation can lead to increased levels of osteoprotegerin while decreasing RANKL levels, which may inhibit osteoclast activation and bone resorption—important factors in tumor-induced bone degradation .

Neurological Effects

Recent studies have explored the role of A2AR in neuroprotection. Activation of A2AR has been linked to enhanced neurogenesis and synaptic plasticity through its interaction with β-catenin signaling pathways. This suggests potential implications for treating neurodegenerative diseases where synaptic dysfunction is prevalent .

Detailed Mechanistic Insights

Table 2: Key Signaling Pathways Activated by A2AR Agonists

特性

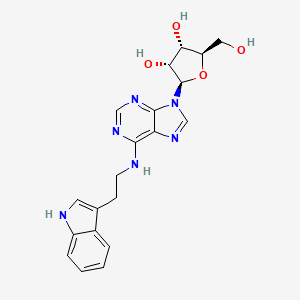

IUPAC Name |

(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-[2-(1H-indol-3-yl)ethylamino]purin-9-yl]oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N6O4/c27-8-14-16(28)17(29)20(30-14)26-10-25-15-18(23-9-24-19(15)26)21-6-5-11-7-22-13-4-2-1-3-12(11)13/h1-4,7,9-10,14,16-17,20,22,27-29H,5-6,8H2,(H,21,23,24)/t14-,16-,17-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGCNEMXXKWZPHR-WVSUBDOOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CCNC3=C4C(=NC=N3)N(C=N4)C5C(C(C(O5)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)CCNC3=C4C(=NC=N3)N(C=N4)[C@H]5[C@@H]([C@@H]([C@H](O5)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40961808 | |

| Record name | N-[2-(1H-Indol-3-yl)ethyl]-9-pentofuranosyl-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40961808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41552-95-8 | |

| Record name | Adenosine, N-(2-(1H-indol-3-yl)ethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041552958 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[2-(1H-Indol-3-yl)ethyl]-9-pentofuranosyl-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40961808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。